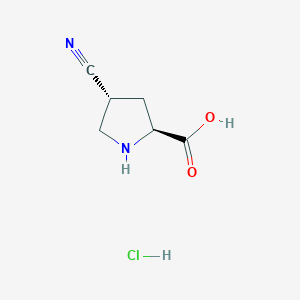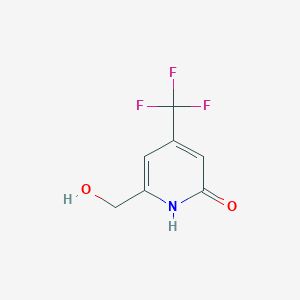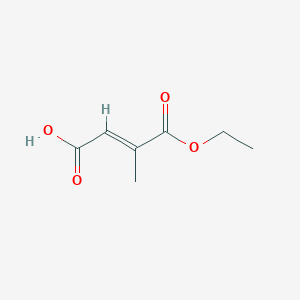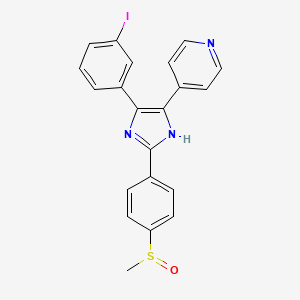
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine is a complex organic compound characterized by the presence of an iodophenyl group, a methylsulfinylphenyl group, and an imidazolylpyridine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine typically involves multi-step organic reactions. The process begins with the preparation of the iodophenyl and methylsulfinylphenyl intermediates, which are then coupled with an imidazole derivative. The final step involves the introduction of the pyridine ring. Common reagents used in these reactions include iodine, sulfur-containing compounds, and various organic solvents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone.
Reduction: The iodophenyl group can be reduced to a phenyl group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfinyl group yields a sulfone, while reduction of the iodophenyl group results in a phenyl group.
Applications De Recherche Scientifique
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving iodine and sulfur-containing compounds.
Industry: It may be used in the production of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The iodophenyl and methylsulfinyl groups can participate in various binding interactions, while the imidazolylpyridine core can modulate the compound’s overall activity. Specific pathways and targets depend on the context of its application, such as inhibition of a particular enzyme in a biological system.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3-Iodophenyl)morpholine
- tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate
Uniqueness
4-(4-(3-Iodophenyl)-2-(4-(methylsulfinyl)phenyl)-1H-imidazol-5-yl)pyridine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both iodine and sulfur-containing groups, along with the imidazolylpyridine core, distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.
Propriétés
Formule moléculaire |
C21H16IN3OS |
|---|---|
Poids moléculaire |
485.3 g/mol |
Nom IUPAC |
4-[4-(3-iodophenyl)-2-(4-methylsulfinylphenyl)-1H-imidazol-5-yl]pyridine |
InChI |
InChI=1S/C21H16IN3OS/c1-27(26)18-7-5-15(6-8-18)21-24-19(14-9-11-23-12-10-14)20(25-21)16-3-2-4-17(22)13-16/h2-13H,1H3,(H,24,25) |
Clé InChI |
RXDZANYWRNIAOR-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC(=CC=C4)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


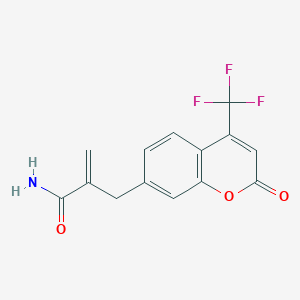
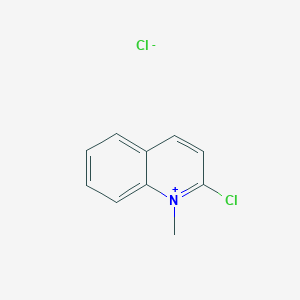
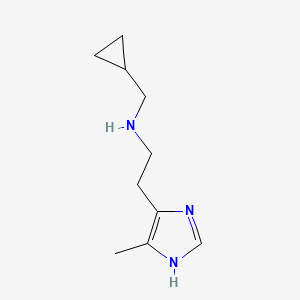
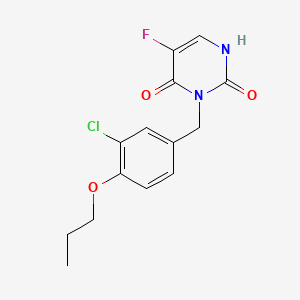
![4-[(2-Iodophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride](/img/structure/B12824011.png)

![2-Hydroxy-6-(trifluoromethyl)pyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B12824024.png)
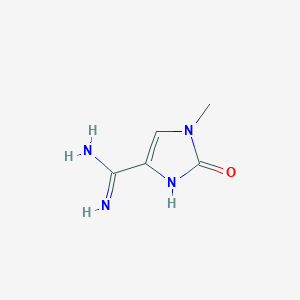

![7-chloro-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12824040.png)
![1-(5,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)ethan-1-one](/img/structure/B12824045.png)
